

In Vitro Characterization of MRS-2179: A Technical Guide

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Compound of Interest

Compound Name: MRS-2179

Cat. No.: B10763347

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This technical guide provides a comprehensive overview of the in vitro characterization of **MRS-2179**, a potent and selective competitive antagonist of the P2Y1 purinergic receptor. This document details the pharmacological properties of **MRS-2179**, presents key quantitative data from various in vitro assays, and offers detailed experimental protocols for its characterization. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action and evaluation.

Core Pharmacology of MRS-2179

MRS-2179, chemically known as N6-methyl-2'-deoxyadenosine-3',5'-biphosphate, is a well-characterized antagonist of the P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP).[1] The P2Y1 receptor plays a pivotal role in numerous physiological processes, most notably in platelet aggregation, making it a significant target for the development of anti-thrombotic agents.[1] **MRS-2179** exerts its effect by competitively blocking the binding of ADP to the P2Y1 receptor, thereby inhibiting downstream signaling cascades.[2]

Quantitative Pharmacological Data

The affinity, potency, and selectivity of **MRS-2179** have been determined through a variety of in vitro assays. The following tables summarize key quantitative parameters, providing a comparative overview of its pharmacological profile.

Table 1: Binding Affinity and Potency of **MRS-2179** at the P2Y1 Receptor

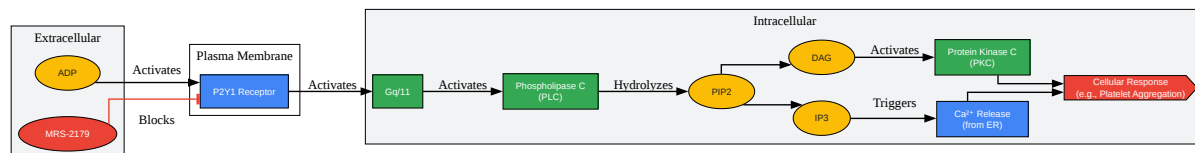
Parameter	Species	Assay Type	Value	Reference(s)
KB	Human	Functional Assay	100 nM	
KB	Turkey	Inositol Phosphate Accumulation	102 nM	[1][3]
Ki	Human	Radioligand Binding ([3H]MRS2279)	84 nM	[1]
Ki	-	-	100 nM	[4]
KB	Human	-	0.177 μ M	[2][5]
pA2	Turkey	Inositol Phosphate Accumulation	6.99	[1][3]
Kd	Human	Radioligand Binding ([33P]MRS2179)	109 \pm 18 nM	[6][7]

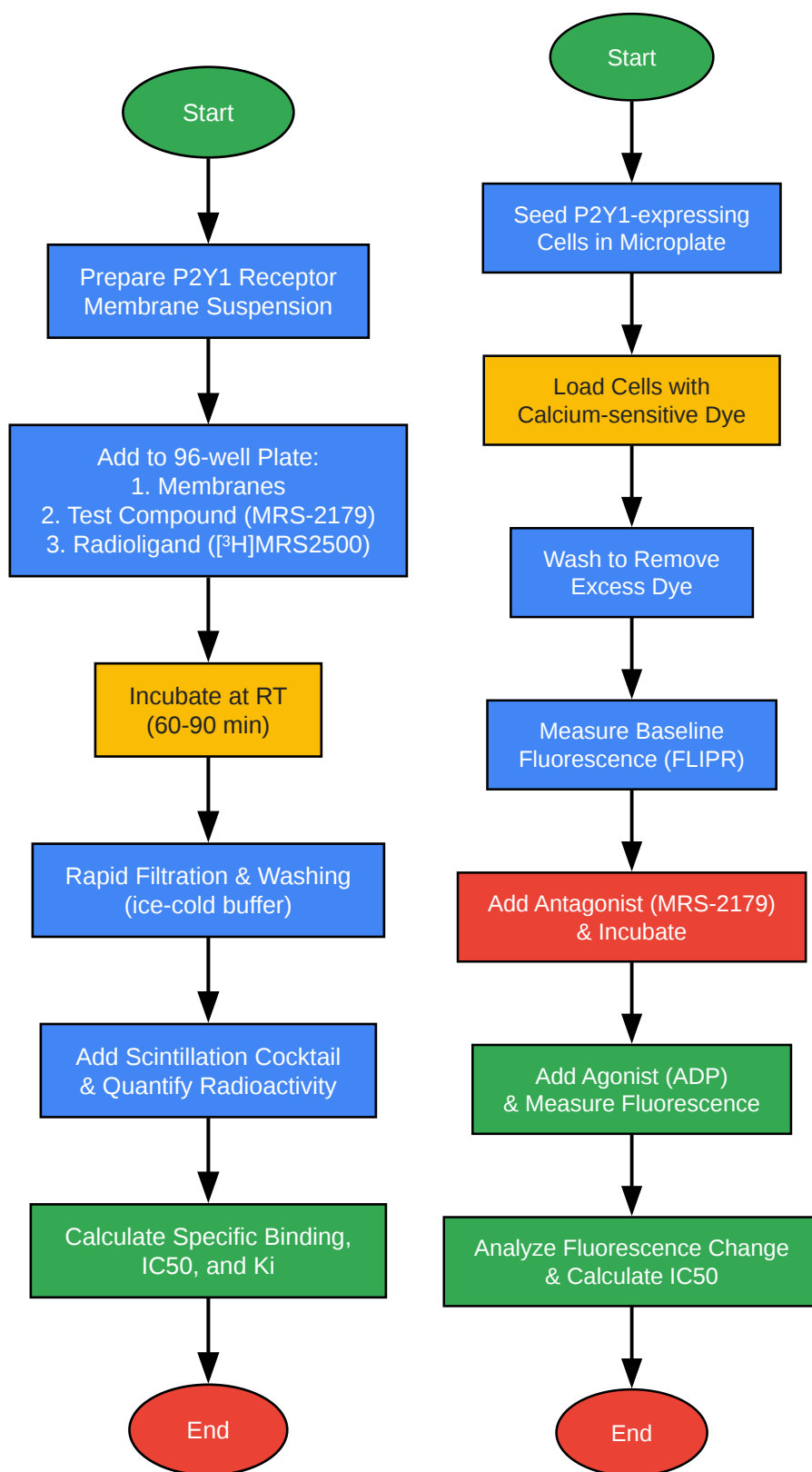
Table 2: Selectivity Profile of **MRS-2179**

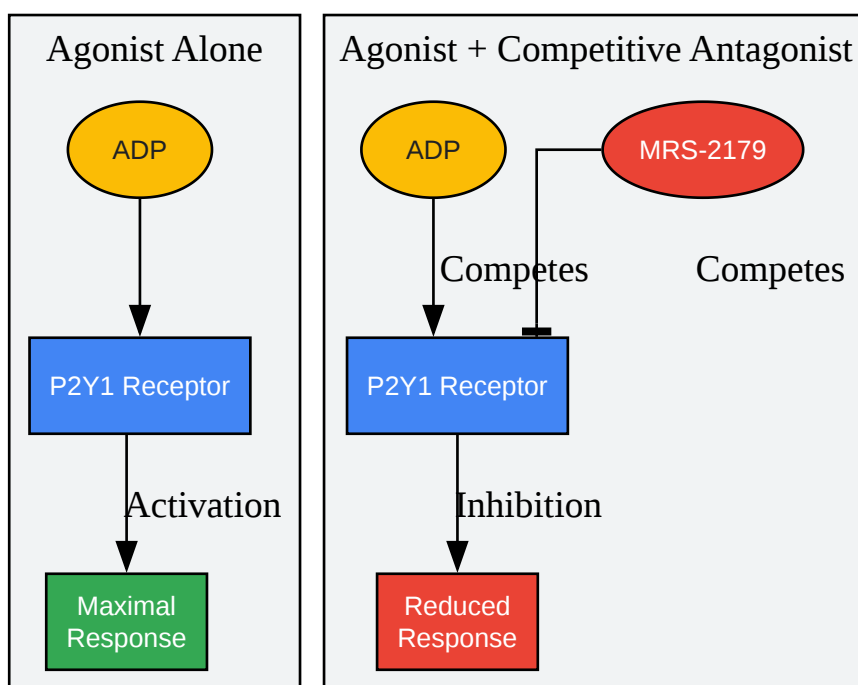
Receptor	Parameter	Value	Reference(s)
P2X1	IC50	1.15 μ M	[3]
P2X3	IC50	12.9 μ M	[3]
P2X2	-	Selective	[3]
P2X4	-	Selective	[3]
P2Y2	-	Selective	[3]
P2Y4	-	Selective	[3]
P2Y6	-	Selective	[3]

Signaling Pathway and Mechanism of Action

The P2Y1 receptor primarily couples to Gq/11 G-proteins.[1] Upon activation by ADP, this initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] These second messengers trigger the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum and activate protein kinase C (PKC), respectively.[1][8] This cascade of events culminates in cellular responses such as platelet shape change and aggregation.[1][6] **MRS-2179** competitively antagonizes the P2Y1 receptor, thereby inhibiting these downstream effects.[2]







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